N-Formylfluoxetine is a chemical compound that serves as an analog of fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of depression and anxiety disorders. This compound has garnered interest in pharmaceutical research due to its potential therapeutic applications and its role in understanding the mechanisms of action of SSRIs.
N-Formylfluoxetine can be synthesized from fluoxetine hydrochloride, often through specific chemical reactions such as the Maillard reaction with lactose. The compound's synthesis and properties have been explored in various scientific studies, revealing insights into its mutagenicity and biological activity .
N-Formylfluoxetine is classified under organic compounds and more specifically as an aromatic amine derivative. It falls within the broader category of psychoactive substances due to its structural relationship with fluoxetine, which is used for its antidepressant effects.
The synthesis of N-Formylfluoxetine can be achieved through several methods, with the Maillard reaction being one of the most notable. This reaction typically involves the condensation of amino acids with reducing sugars, leading to complex products including N-Formylfluoxetine. The process can be outlined as follows:
The Maillard reaction not only facilitates the formation of N-Formylfluoxetine but also contributes to the understanding of how modifications to the fluoxetine structure can impact its biological activity. Studies have indicated that variations in synthesis conditions can significantly affect the yield and purity of the final product.
N-Formylfluoxetine has a molecular formula of CHFNO. Its structure features a phenolic ring characteristic of fluoxetine, with a formyl group substituting at a specific position on the aromatic system.
N-Formylfluoxetine can undergo various chemical reactions typical for amines and aromatic compounds. Some notable reactions include:
The reactivity of N-Formylfluoxetine is influenced by the electronic properties imparted by the formyl group, which can enhance or inhibit certain reactions compared to its parent compound, fluoxetine.
The mechanism of action for N-Formylfluoxetine is hypothesized to be similar to that of fluoxetine, primarily involving the inhibition of serotonin reuptake in synaptic clefts. This action increases serotonin availability, enhancing mood and alleviating depressive symptoms.
Research indicates that modifications to fluoxetine's structure, such as those found in N-Formylfluoxetine, may influence binding affinity to serotonin transporters and potentially alter pharmacokinetics and pharmacodynamics .
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize N-Formylfluoxetine and confirm its identity post-synthesis.
N-Formylfluoxetine is primarily used in research settings to explore its pharmacological properties and potential therapeutic applications. Its analog status allows scientists to investigate how structural changes affect efficacy and safety profiles compared to traditional SSRIs like fluoxetine. Additionally, it serves as a model compound for studying drug metabolism and enzyme interactions within biological systems.
N-Formylfluoxetine (CAS #199188-97-1) is a formal degradation product of the widely prescribed antidepressant fluoxetine. Its chemical structure (C₁₈H₁₈F₃NO₂; MW 337.34 g/mol) features a formyl group (-CHO) attached to fluoxetine’s secondary amine nitrogen. This modification classifies it as a process-related impurity and Maillard reaction metabolite in pharmaceutical science. The IUPAC name—N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]formamide—reflects its structural relationship to the parent drug [1] [4]. Key physicochemical properties include:
Table 1: Key Identifiers of N-Formylfluoxetine
Property | Value |
---|---|
CAS Registry Number | 199188-97-1 |
Molecular Formula | C₁₈H₁₈F₃NO₂ |
Exact Molecular Weight | 337.129 g/mol |
IUPAC Name | N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]formamide |
Primary Suppliers | LGC Standards, Simson Pharma, eScientific Solutions |
The discovery of N-Formylfluoxetine emerged from investigations into drug-excipient incompatibilities in solid-dose formulations. A landmark 1998 Journal of Pharmaceutical Sciences study revealed its formation via the Maillard reaction between fluoxetine’s secondary amine and reducing sugars (e.g., lactose) in tablets. This reaction proceeds through:
Crucially, this pathway challenged prior assumptions that only primary amines undergo Maillard reactions, prompting reformulation strategies for secondary amine drugs [9].
Table 2: Factors Influencing N-Formylfluoxetine Formation
Factor | Impact on Degradation Rate | Mechanistic Role |
---|---|---|
Temperature (>40°C) | ↑↑↑ (Exponential increase) | Accelerates ARP decomposition |
Moisture Content (>5% w/w) | ↑↑ (Synergistic with heat) | Solubilizes reactants, mobilizes protons |
Basic Lubricants (e.g., Mg stearate) | ↑↑ (Catalytic) | Deprotonates amine, enhancing nucleophilicity |
Lactose Grade/Purity | ↑ (Even in "non-reducing" MCC*) | Trace aldehydes/formaldehyde initiate reactions |
*Microcrystalline Cellulose |
N-Formylfluoxetine serves as a critical marker impurity for monitoring fluoxetine formulation stability. Regulatory agencies mandate its control per ICH Q3A/B guidelines due to:
Robust detection employs reverse-phase HPLC (C18 columns, acetonitrile/water mobile phases) and LC-MS (m/z 338.1 [M+H]⁺). For example, pharmacopeial methods resolve it from fluoxetine with resolution factors >2.0 [1] [4]. Global suppliers provide certified reference materials (CRMs) with >98% purity, priced at $208–$416 per gram, underscoring its analytical importance [2] [4].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0